molecular formula C19H14N4O2S B13370531 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370531
M. Wt: 362.4 g/mol
InChI Key: OYHQDRZPESMEFT-UHFFFAOYSA-N
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Description

The compound 3-(1-benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class, characterized by a fused triazole-thiadiazole core. Its structure features a benzofuran moiety at position 3 and a 2-methoxybenzyl group at position 5. Benzofuran is known for enhancing aromatic stacking interactions in biological systems, while the methoxy group in the benzyl substituent may improve solubility and modulate electronic effects.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-24-14-8-4-2-7-13(14)11-17-22-23-18(20-21-19(23)26-17)16-10-12-6-3-5-9-15(12)25-16/h2-10H,11H2,1H3

InChI Key

OYHQDRZPESMEFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 2-methoxybenzyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at position 6 due to electron-deficient sulfur atoms. Key observations include:

  • Halogen displacement with amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C

  • Alkylation using alkyl halides (e.g., methyl iodide, ethyl bromoacetate) under basic conditions (K₂CO₃/EtOH)

  • Aryl substitution via Suzuki-Miyaura coupling with boronic acids, catalyzed by Pd(PPh₃)₄ in toluene/water mixtures

Electrophilic Aromatic Substitution

The benzofuran and methoxybenzyl moieties direct electrophilic attacks:

Position Reagents Products Conditions
Benzofuran C-5HNO₃/H₂SO₄Nitro derivatives0–5°C, 2 hr
Methoxybenzyl paraCl₂/FeCl₃Chlorinated analogsRT, dark

Reactions occur with moderate regioselectivity due to competing electronic effects from the triazole-thiadiazole system .

Cyclization Reactions

The compound participates in annulation reactions to form extended heterocycles:

  • With α-bromoketones : Forms pyrazolo-triazolothiadiazoles via base-mediated cyclization (NaOH/EtOH, reflux)

  • With hydrazonoyl halides : Produces 1,3,4-oxadiazole fused derivatives in 65–78% yields

  • Microwave-assisted synthesis : Reduces reaction times by 80% compared to conventional heating (e.g., 15 min vs. 2 hr)

Oxidation and Reduction

  • Oxidation :

    • Thiadiazole sulfur oxidizes to sulfoxide/sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂

    • Benzofuran ring resists oxidation under standard conditions (H₂O₂, KMnO₄)

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triazole ring’s C=N bonds

Coordination Chemistry

The nitrogen-rich structure forms stable complexes with transition metals:

Metal Ion Ligand Sites Application Ref
Cu(II)Triazole N1, Thiadiazole N4Anticancer agents
Zn(II)Benzofuran O, Methoxy OFluorescent sensors

Stoichiometry typically follows 1:2 (metal:ligand) ratios in ethanol/water solutions .

Bioconjugation Reactions

For pharmacological applications:

  • PEGylation : Attaches polyethylene glycol chains via Mitsunobu reaction (DEAD, PPh₃) to enhance solubility

  • Peptide coupling : Uses EDC/HOBt to conjugate with amino acids (e.g., lysine, cysteine)

Mechanistic Insights from Computational Studies

  • DFT calculations (B3LYP/6-311+G**) reveal:

    • Thiadiazole ring’s LUMO (-1.8 eV) drives nucleophilic substitutions

    • Benzofuran HOMO (-5.3 eV) facilitates electrophilic aromatic substitution

  • Molecular docking shows conserved hydrogen bonding (2.1–2.5 Å) with urease active sites during inhibition

This reactivity profile positions the compound as a versatile scaffold for developing therapeutics targeting enzymes and receptors. Ongoing research focuses on optimizing reaction yields (currently 40–85%) and exploring photochemical transformations .

Scientific Research Applications

Chemistry

In chemistry, 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential as an anti-cancer agent, with the ability to inhibit the growth of certain cancer cell lines. Additionally, it has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Medicine

In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions. Ongoing research aims to elucidate its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.

Industry

In the industrial sector, 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). It also modulates signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

(a) Adamantyl-Substituted Derivatives
  • Example : 6-(1-Adamantyl)-3-(aryl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (e.g., compounds 5a–e in ).
  • Synthesis : Prepared using adamantane carboxylic acid and substituted aryl thiosemicarbazides, followed by cyclization in POCl₃ .
(b) Indole-Containing Derivatives
  • Example : 3-(1H-Indol-3-yl)-6-(substituted phenyl)triazolothiadiazoles (e.g., 5a–d in ).
  • Synthesis : Involves indole-3-carboxylic acid and substituted benzoyl chlorides in POCl₃ .
  • Key Difference : Indole moieties may enhance interactions with serotonin receptors or Bcl-2 proteins, as seen in , whereas benzofuran could prioritize anti-inflammatory or antimicrobial activity.
(c) Fluoro-Methoxybiphenyl Derivatives
  • Example : 3-(5'-Fluoro-2'-methoxybiphenyl)-6-substituted triazolothiadiazoles (e.g., 3a–j in ).
  • Synthesis : Microwave-assisted synthesis improves yield (57–75%) compared to conventional methods .
  • Key Difference : Fluorine and methoxy groups enhance electronic effects and metabolic stability, a feature shared with the target compound’s 2-methoxybenzyl group.

Physicochemical Properties

Compound (Reference) R³ Substituent R⁶ Substituent Melting Point (°C) Yield (%)
Target Compound 1-Benzofuran-2-yl 2-Methoxybenzyl Not reported Not reported
5a () 2-Methylphenyl 1-Adamantyl 184–186 68
20a () 3,4-Dimethoxyphenyl N-Methyl-pyrrol-2-yl 184 57
5a () 4-Iodophenyl Indole derivative 183–185 64
3g () 5'-Fluoro-2'-methoxybiphenyl Substituted Not specified 61 (microwave)
  • Melting Points : Adamantyl derivatives () exhibit higher melting points (~180–200°C) due to crystallinity from bulky substituents, while indole derivatives () show similar ranges. The target compound’s melting point is unreported but likely influenced by the planar benzofuran and flexible methoxybenzyl groups.
  • Synthetic Yields : Microwave-assisted methods () improve yields (up to 75%) compared to traditional POCl₃-mediated routes (50–70%) .

Pharmacological Activities

(a) Antiproliferative Activity
  • Adamantyl derivatives () showed IC₅₀ values of 8–15 μM against MCF-7 breast cancer cells, attributed to adamantane’s hydrophobic interactions .
  • Target Compound Inference : The benzofuran group may similarly inhibit cancer cell proliferation via intercalation or topoisomerase inhibition.
(b) Antimicrobial and Anticancer Activity
  • Fluoro-methoxybiphenyl analogs () demonstrated MIC values of 4–16 μg/mL against Staphylococcus aureus and IC₅₀ of 12 μM against HeLa cells .
  • Target Compound Inference : The 2-methoxybenzyl group could enhance Gram-positive bacterial membrane disruption.
(c) Kinase Inhibition
  • 3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl)triazolothiadiazole () inhibited p38 MAPK with IC₅₀ = 0.2 μM, critical for anti-inflammatory drug design .
  • Target Compound Inference : The methoxy group may similarly modulate kinase binding affinity.

Structure-Activity Relationships (SAR)

  • Substituent Position : Ortho-substituted aryl groups (e.g., 2-methylphenyl in ) enhance antiproliferative activity compared to para-substituted analogs .
  • Electron-Withdrawing Groups : Fluorine () and bromine () improve anticancer activity by stabilizing ligand-receptor interactions .
  • Heterocyclic Moieties : Benzofuran (target compound) vs. indole () may shift selectivity toward different biological targets (e.g., antimicrobial vs. kinase inhibition).

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and a triazolo-thiadiazole framework. The structural formula can be represented as follows:

C16H14N4O1S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_1\text{S}

This compound's unique structure contributes to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Research has indicated that derivatives of triazolo-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In a study evaluating the cytotoxicity of similar compounds against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, certain derivatives showed IC50 values as low as 1.0 mM, indicating potent activity against these cancer types .
  • The presence of specific substituents on the triazole ring has been correlated with enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that can guide further synthesis .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been well-documented:

  • A series of benzofuran-3-carbohydrazide derivatives demonstrated promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL .
  • Compounds derived from benzofuran structures have shown effectiveness against both gram-positive and gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-thiadiazole derivatives has also been explored:

  • In vitro studies have shown that certain compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Table 1: Biological Activity Overview

Activity TypeCell Line / PathogenIC50 / MIC (μg/mL)Reference
AnticancerMCF-71.0
AnticancerBel-74021.5
AntimicrobialM. tuberculosis2
AntimicrobialE. coli8
Anti-inflammatoryCytokine inhibitionN/A

Case Study 1: Synthesis and Evaluation of Triazolo-Thiadiazole Derivatives

In a recent study, researchers synthesized various triazolo-thiadiazole derivatives and evaluated their biological activities. Among these, one compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.3 mM. This study highlighted the importance of specific functional groups in enhancing anticancer activity and provided insights into potential therapeutic applications.

Case Study 2: Antimicrobial Screening of Benzofuran Derivatives

Another study focused on the antimicrobial properties of benzofuran derivatives against pathogenic bacteria. The results indicated that compounds with hydroxyl substitutions showed superior activity against Staphylococcus aureus compared to those without substitutions. This finding underscores the relevance of structural modifications in developing effective antimicrobial agents.

Q & A

Q. Key Findings :

  • Electron-withdrawing groups (e.g., -F) at position 3 enhance activity by improving target binding .
  • Bulky groups (e.g., adamantyl) reduce solubility, lowering efficacy .

Advanced: What are common pitfalls in molecular docking studies for this compound class?

Methodological Answer:

  • Pitfalls :
    • Rigid Receptor Assumption : Overlooks protein flexibility, leading to false positives.
    • Solvent Exclusion : Neglects water-mediated hydrogen bonds.
  • Mitigation Strategies :
    • Use induced-fit docking (e.g., Schrödinger Suite) to model receptor flexibility .
    • Include explicit water molecules in the binding site during simulations .

Advanced: How can researchers resolve contradictions between in vitro and in silico data?

Methodological Answer:

  • Stepwise Approach :
    • Validate Docking Parameters : Re-dock co-crystallized ligands to ensure scoring function accuracy.
    • Biophysical Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics.
    • Metabolic Stability Tests : Use liver microsomes to check if poor in vitro activity stems from rapid degradation .

Case Study : A compound with strong docking affinity (ΔG = -9.5 kcal/mol) but high MIC (32 µg/mL) showed low metabolic stability (t₁/₂ = 15 min), explaining the discrepancy .

Advanced: What strategies optimize in vivo bioavailability for this compound?

Methodological Answer:

  • Lipinski’s Rule Compliance : Ensure molecular weight <500 Da, logP <5.
  • Formulation : Use PEGylated nanoparticles to enhance solubility (e.g., 30% bioavailability improvement in rat models) .
  • Prodrug Design : Introduce ester groups at the methoxybenzyl position for gradual hydrolysis in plasma .

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